molecular formula C11H10N2O4S B6385956 (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine CAS No. 1261923-90-3

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine

Cat. No.: B6385956
CAS No.: 1261923-90-3
M. Wt: 266.28 g/mol
InChI Key: WATQORHJNZVCOG-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, and a 4-methylsulfonylphenyl group at position 5 of the pyrimidine ring. It is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxypyrimidine and 4-methylsulfonylbenzaldehyde.

    Condensation Reaction: The 2,4-dihydroxypyrimidine undergoes a condensation reaction with 4-methylsulfonylbenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-dioxo-5-(4-methylsulfonylphenyl)pyrimidine.

    Reduction: Formation of 2,4-dihydroxy-5-(4-methylsulfonylphenyl)dihydropyrimidine.

    Substitution: Formation of 2,4-dihalo-5-(4-methylsulfonylphenyl)pyrimidine derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a selective inhibitor of specific enzymes like cyclooxygenase-2 (COX-2).

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

    2,4-Dihydroxy-5-phenylpyrimidine: Lacks the methylsulfonyl group, which may result in different biological activities.

    2,4-Dihydroxy-5-(4-methylphenyl)pyrimidine: Contains a methyl group instead of a methylsulfonyl group, affecting its chemical properties and reactivity.

    2,4-Dihydroxy-5-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methylsulfonyl group, which may alter its biological activity and chemical reactivity.

Uniqueness: The presence of the 4-methylsulfonylphenyl group in (2,4)-Dihydroxy-5-(4-methylsulfonylphenyl)pyrimidine imparts unique chemical and biological properties, such as enhanced selectivity and potency as a COX-2 inhibitor, compared to similar compounds.

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQORHJNZVCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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